REACTION_SMILES
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[C:33]1([Zr+2:34][C:35]2=[CH:39][CH:38]=[CH:37][CH2:36]2)=[CH:43][CH:42]=[CH:41][CH2:40]1.[CH2:1]([CH3:2])[O:3][CH:4]([C:5]#[CH:6])[O:7][CH2:8][CH3:9].[CH3:10][C:11]1([CH3:18])[O:12][BH:13][O:14][C:15]1([CH3:16])[CH3:17].[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[Cl-:32].[H-:31].[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1>>[CH2:1]([CH3:2])[O:3][CH:4]([CH:5]=[CH:6][B:13]1[O:12][C:11]([CH3:10])([CH3:18])[C:15]([CH3:16])([CH3:17])[O:14]1)[O:7][CH2:8][CH3:9]
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Name
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C1=CCC([Zr+2]C2=CC=CC2)=C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1=CCC([Zr+2]C2=CC=CC2)=C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CC(OCC)OCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OBOC1(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CCOC(C=CB1OC(C)(C)C(C)(C)O1)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |